7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol (NSC84094) is an 8-hydroxyquinoline derivative identified through a phenotypic screening system designed to identify inhibitors of HMGB1-mediated caspase-11 signaling. [] This compound exhibits specific inhibitory effects on HMGB1, a protein that plays a critical role in the pathogenesis of sepsis by delivering extracellular lipopolysaccharide (LPS) into the cytosol. []
7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a quinoline backbone, which is a significant structure in medicinal chemistry due to its diverse biological activities. The presence of both phenyl and pyridine functional groups enhances its potential for various applications, particularly in drug development and biochemical research.
This compound is classified under quinoline derivatives, which are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.
The synthesis of 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions, yields, and purification methods are typically documented in chemical literature but may vary based on the specific synthetic pathway employed .
The molecular formula for 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol is , with a molecular weight of approximately 371.4 g/mol. The compound features:
The structural representation can be visualized through computational chemistry tools or molecular modeling software to analyze its conformation and electronic properties .
7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its biological efficacy or alter its pharmacokinetic properties .
The mechanism of action for 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol likely involves:
The physical properties include:
Chemical properties include:
Data from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the structure and confirm identity .
7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol has potential applications in:
Quinoline, a privileged heterocyclic scaffold formed by fusing benzene and pyridine rings, has underpinned medicinal chemistry for over a century. Its derivatives demonstrate exceptional structural versatility, enabling diverse pharmacological activities. Historically, natural quinoline alkaloids like quinine established this core as indispensable in antimalarial therapeutics [4]. Contemporary drug discovery has expanded quinoline applications far beyond infectious diseases. Over 7,000 medicinally significant molecules incorporate this nucleus, spanning anticancer, antibacterial, antiviral, and central nervous system (CNS)-targeted agents [4] [9]. The quinoline ring system serves as a molecular "canvas" where strategic substitutions at key positions (C-2, C-5, C-7, C-8) modulate electronic properties, lipophilicity, and target engagement profiles. For instance, chloroquine (antimalarial), ciprofloxacin (antibacterial), and piritrexim (anticancer) exemplify clinically validated quinoline-based drugs leveraging these structure-activity principles [2] [4]. Recent research focuses on derivatives targeting multifactorial diseases like Alzheimer’s and Parkinson’s, where quinoline’s metal-chelating, antioxidant, and enzyme-inhibitory capacities converge [2] [5]. This rich history positions quinoline as a perpetually relevant scaffold for addressing unmet medical needs through rational design.
The compound 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol (Molecular Formula: C22H19N3O2) exhibits a meticulously engineered hybrid architecture distinguishing it from simpler quinoline analogues. Its core consists of three pharmacophores:
Critically, the aminomethyl bridge (–CH(NH–)–) links the phenyl and pyridinyl groups to the quinoline C-7 position, creating a chiral center with potential stereoselective biological interactions. This contrasts with planar quinoline derivatives lacking 3D complexity. The 8-hydroxy group further enables tautomerization, influencing solubility and proton transfer capabilities. Computational descriptors reveal drug-like properties: molecular weight (357.4 g/mol), moderate lipophilicity (XLogP3 ~3.9), balanced hydrogen bonding (2 donors, 5 acceptors), and polar surface area conducive to membrane permeability [7].
Table 1: Key Molecular Attributes of 7-{Phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C22H19N3O2 | Reflects hybrid heterocyclic complexity |
Molecular Weight | 357.4 g/mol | Within optimal range for CNS penetration |
Hydrogen Bond Donors | 2 (8-OH, NH) | Facilitates target binding |
Hydrogen Bond Acceptors | 5 (N3, O2) | Enhances solubility & protein interactions |
XLogP3 | 3.9 | Balanced lipophilicity for cell entry |
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Role in Bioactivity |
---|---|
Quinolin-8-ol | Metal chelation, radical scavenging, enzyme inhibition |
Pyridin-2-ylamino | Hydrogen bonding, coordination to Lewis-acidic metals |
Phenyl group | Hydrophobic interactions, van der Waals forces |
Aminomethyl bridge (C-7) | Stereochemical diversity, conformational flexibility |
The integration of quinoline and pyridine into a single molecular framework represents a strategic response to complex polygenic diseases. This design leverages complementary pharmacological traits:
Systematic protocols like the CADMA-Chem framework enable rational optimization of hybrid quinoline-pyridine compounds. This approach combines computational prediction of bioavailability, toxicity, synthetic accessibility, and target-specific scores to prioritize candidates [2]. The compound 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol exemplifies this next-generation design, merging three pharmacophores into a single entity with predicted activity against neuronal oxidative stress, enzyme dysregulation (AChE, MAO-B, COMT), and metal-mediated protein aggregation [2] [5] [9]. Its structural complexity allows simultaneous modulation of interconnected pathological pathways—a necessity inadequately addressed by single-target agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7